Cas no 928-50-7 (4-Pentenyl Chloride)

4-Pentenyl Chloride (CAS 928-56-1) is a versatile organochlorine compound with the molecular formula C5H9Cl. It features a reactive terminal alkene group and a chloromethyl moiety, making it a valuable intermediate in organic synthesis and polymer chemistry. The compound is particularly useful in cross-coupling reactions, cyclizations, and as a building block for functionalized polymers or specialty chemicals. Its balanced reactivity allows for selective modifications under controlled conditions. 4-Pentenyl Chloride is typically handled under inert atmospheres due to its sensitivity to moisture and air. Proper storage and handling are essential to maintain stability and purity for synthetic applications.
4-Pentenyl Chloride structure
4-Pentenyl Chloride structure
Product Name:4-Pentenyl Chloride
CAS No:928-50-7
MF:C5H9Cl
MW:104.577960729599
CID:797246
PubChem ID:523042
Update Time:2025-06-09

4-Pentenyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Pentene, 5-chloro-
    • 5-CHLORO-1-PENTENE
    • 5-Chloropent-1-ene
    • 1-Pentene,5-chloro
    • 4-pentenyl chloride
    • 5-chloro-pent-1-ene
    • 5-chloropentene
    • 5-Chlor-pent-1-en
    • 5-Chloro-1-pentene (ACI)
    • 1-Chloro-4-pentene
    • MFCD00039389
    • AKOS011896934
    • SCHEMBL445546
    • CS-0187136
    • EN300-172719
    • O11411
    • DTXSID60335143
    • DTXCID10286232
    • AS-50224
    • 928-50-7
    • SY115227
    • C5H9Cl
    • 4-Pentenyl Chloride
    • MDL: MFCD00039389
    • Inchi: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
    • InChI Key: UPOBJNRMUDPATE-UHFFFAOYSA-N
    • SMILES: ClCCCC=C

Computed Properties

  • Exact Mass: 104.03900
  • Monoisotopic Mass: 104.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 3
  • Complexity: 32.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 0.9125 g/cm3 (20 ºC)
  • Boiling Point: 105 ºC
  • Flash Point: 7.3±6.2 ºC,
  • Refractive Index: 1.4322 (20 ºC)
  • Solubility: Very slightly soluble (0.35 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.19140

4-Pentenyl Chloride Customs Data

  • HS CODE:2903299090
  • Customs Data:

    China Customs Code:

    2903299090

    Overview:

    HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Pentenyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG095-1g
4-Pentenyl Chloride
928-50-7 97%
1g
122CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG095-5g
4-Pentenyl Chloride
928-50-7 97%
5g
162.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG095-200mg
4-Pentenyl Chloride
928-50-7 97%
200mg
57CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WG095-20g
4-Pentenyl Chloride
928-50-7 97%
20g
534.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C896112-10g
5-Chloropent-1-ene
928-50-7 97%
10g
656.10 2021-05-17
eNovation Chemicals LLC
Y1189334-25g
5-Chloro-1-pentene
928-50-7 95%
25g
$150 2023-08-31
TRC
P676900-500mg
4-Pentenyl Chloride
928-50-7
500mg
$87.00 2023-05-17
TRC
P676900-1g
4-Pentenyl Chloride
928-50-7
1g
$98.00 2023-05-17
TRC
P676900-5g
4-Pentenyl Chloride
928-50-7
5g
$138.00 2023-05-17
Enamine
EN300-172719-0.05g
5-chloropent-1-ene
928-50-7 95%
0.05g
$19.0 2023-09-20

4-Pentenyl Chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts
McIntosh, John M., Journal of Organic Chemistry, 1982, 47(19), 3777-9

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
Reference
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
Reference
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
Reference
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Production Method 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate ,  Water ;  0 °C; 30 min, 0 °C
Reference
α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates
Gao, Fang; Hoveyda, Amir H., Journal of the American Chemical Society, 2010, 132(32), 10961-10963

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Production Method 7

Reaction Conditions
Reference
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

Production Method 8

Reaction Conditions
Reference
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

Production Method 9

Reaction Conditions
Reference
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Production Method 10

Reaction Conditions
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
Reference
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ;  25 h, 30 atm, 120 °C
Reference
Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations
Urayama, Teppei; Mitsudome, Takato; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Chemistry - A European Journal, 2016, 22(50), 17962-17966

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Catalysts: Bismuth oxide (Bi2O3) ;  0 °C; < 5 °C; 5 °C → 30 °C; 72 h, 10 - 30 °C
Reference
Process for the preparation of 5-chloropent-1-ene from pent-4-en-1-ol and thionyl chloride by catalytic chlorination
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
A mild and convenient procedure for conversion of alkenes into alkyl iodides via reaction of iodine monochloride with organoboranes
Kabalka, George W.; Gooch, E. Eugene III, Journal of Organic Chemistry, 1980, 45(18), 3578-80

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
Reference
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Reagents: Thionyl chloride ;  overnight, rt
1.3 Reagents: Water ;  0 °C
Reference
Ni-Catalyzed carboxylation of aziridines en route to β-amino acids
Davies, Jacob; Janssen-Muller, Daniel; Zimin, Dmitry P.; Day, Craig S. ; Yanagi, Tomoyuki; et al, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  rt → 10 °C; 5 h, reflux
Reference
Branch-Selective Hydroarylation: Iodoarene-Olefin Cross-Coupling
Green, Samantha A.; Matos, Jeishla L. M.; Yagi, Akiko; Shenvi, Ryan A., Journal of the American Chemical Society, 2016, 138(39), 12779-12782

Production Method 17

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
Reference
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ;  5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ;  2.8 h, 1 bar, 25 °C
Reference
Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes
Venkatesan, Ramprakash; Prechtl, Martin H. G.; Scholten, Jackson D.; Pezzi, Rafael P.; Machado, Giovanna; et al, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Production Method 19

Reaction Conditions
Reference
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

Production Method 20

Reaction Conditions
Reference
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; Khlebnikov, A. F.; Sokolov, V. V., Science of Synthesis, 2010, 47, 771-881

Production Method 21

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; Rambaud, M.; Kirschleger, B.; Tarhouni, R., Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Production Method 22

Reaction Conditions
Reference
An investigation of the thermal decomposition of the methohydroxides and methodeuteroxides of some 5-(N,N-dimethylamino)-1-pentenes
Cocker, Wesley; Geraghty, Niall W. A.; McMurry, T. Brian H.; Shannon, Patrick V. R., Journal of the Chemical Society, 1984, (10), 2245-54

Production Method 23

Reaction Conditions
Reference
Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals
Baguley, Paul A.; Walton, John C., Journal of the Chemical Society, 1998, (6), 1423-1429

Production Method 24

Reaction Conditions
Reference
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

Production Method 25

Reaction Conditions
Reference
Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes
, Japan, , ,

Production Method 26

Reaction Conditions
Reference
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Production Method 27

Reaction Conditions
Reference
The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol
Mihailovic, M. L.; Stankovic, J.; Cekovic, Z.; Konstantinovic, S.; Dokic-Mazinjanin, S., Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Production Method 28

Reaction Conditions
Reference
Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase
Bejannin, Catherine; Lanchec, Germain; Blouri, Byouk, Bulletin de la Societe Chimique de France, 1974, 661, 661-6

Production Method 29

Reaction Conditions
Reference
Electrophilic additions to ω-methoxyolefins
Beyer, D.; Duschek, Ch.; Franz, H. J.; Hoehn, R.; Hoebold, W.; et al, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Production Method 30

Reaction Conditions
Reference
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

Production Method 31

Reaction Conditions
Reference
Reaction of allyl halides with diazomethane using copper salt catalysis
Kirmse, Wolfgang; Kapps, Manfred; Hager, Robert B., Chemische Berichte, 1966, 99(9), 2855-68

Production Method 32

Reaction Conditions
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ;  2 h, 80 °C
Reference
Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation
Lamprecht, Zandria; Malan, Frederick P.; Lotz, Simon; Bezuidenhout, Daniela I., New Journal of Chemistry, 2021, 45(14), 6220-6230

4-Pentenyl Chloride Raw materials

4-Pentenyl Chloride Preparation Products

4-Pentenyl Chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:928-50-7)5-CHLORO-1-PENTENE
Order Number:sfd5778
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 4-Pentenyl Chloride

Introduction to 4-Pentenyl Chloride (CAS No. 928-50-7)

4-Pentenyl Chloride, identified by the chemical compound code CAS No. 928-50-7, is a significant organic chemical intermediate widely utilized in pharmaceutical synthesis, flavor and fragrance production, and specialty chemical manufacturing. This compound, characterized by its five-carbon alkenyl backbone with a chlorine substituent at the fourth carbon position, exhibits unique reactivity that makes it invaluable in synthetic chemistry. Its molecular structure, C₅H₉Cl, imparts both versatility and functional adaptability, enabling its application across diverse industrial and research domains.

The utility of 4-Pentenyl Chloride stems from its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and polymerization processes. In pharmaceutical research, this compound serves as a precursor for synthesizing complex molecules such as terpenoids and heterocyclic derivatives. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting neurological disorders and infectious diseases. For instance, studies have demonstrated its potential in constructing bioactive scaffolds that mimic natural products with high pharmacological efficacy.

In the realm of flavor and fragrance chemistry, 4-Pentenyl Chloride is prized for its contribution to creating fruity and floral aroma profiles. Its alkenyl group facilitates the formation of enantiomerically pure compounds through stereoselective reactions, which are critical for developing high-quality perfumes and food additives. The compound’s chloro functionality further enhances its synthetic value by enabling selective modifications at different positions along the carbon chain. This dual reactivity has been leveraged in producing fine chemicals that meet stringent industry standards.

From an industrial perspective, 4-Pentenyl Chloride finds applications in the production of polymers and coatings where its unsaturated structure allows for cross-linking reactions that improve material durability. Emerging research also explores its use in biodegradable plastics, aligning with global sustainability goals. The compound’s compatibility with green chemistry principles has spurred interest in optimizing its synthesis pathways to minimize environmental impact while maintaining high yield and purity.

Recent breakthroughs in catalytic chemistry have further expanded the synthetic possibilities of 4-Pentenyl Chloride. Transition metal-catalyzed reactions now enable more efficient transformations, reducing reliance on harsh conditions traditionally required for chlorinated alkenes. Such innovations not only enhance cost-effectiveness but also contribute to safer laboratory practices. Researchers are particularly excited about applying these methods to large-scale manufacturing processes where precision and scalability are paramount.

The intersection of 4-Pentenyl Chloride with computational chemistry has also yielded significant insights into molecular interactions. High-throughput virtual screening techniques now allow scientists to predict how this compound behaves within biological systems before conducting wet-lab experiments. This predictive power accelerates drug discovery pipelines by filtering out non-viable candidates early on. Collaborative efforts between academia and industry have produced databases detailing 4-Pentenyl Chloride’s reactivity patterns across various substrates, fostering knowledge sharing among researchers worldwide.

As regulatory frameworks evolve to reflect new scientific understanding, the handling of 4-Pentenyl Chloride continues to be refined for safety without compromising its industrial relevance. Manufacturers adhere to strict quality control measures to ensure consistency across batches while minimizing waste through closed-loop processes. The compound’s role as a building block remains indispensable despite ongoing debates about alternative synthetic routes that might offer greener alternatives without sacrificing performance.

In conclusion,4-Pentenyl Chloride (CAS No. 928-50-7) stands as a cornerstone of modern organic synthesis with far-reaching implications across multiple sectors including medicine,flavor & fragrance, polymers,and sustainable materials development . Its unique structural features coupled with recent advances in synthetic methodologies ensure its continued prominence in both research laboratoriesand industrial applications . As science progresses,this versatile chemical will undoubtedly play an even greater part shaping future innovations

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-50-7)5-CHLORO-1-PENTENE
sfd5778
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email